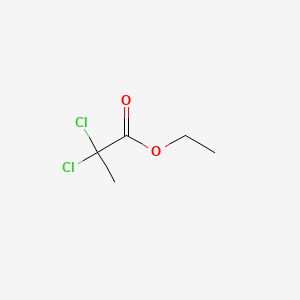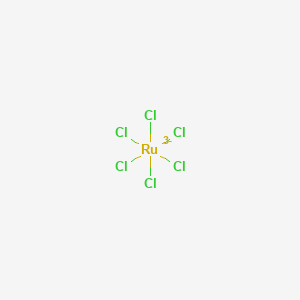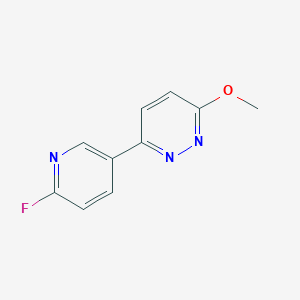
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluoro-pyridyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluoro-Pyridyl Group: The fluoro-pyridyl group can be introduced through a nucleophilic substitution reaction using a fluoro-pyridine derivative.
Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-pyridyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy group can modulate the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-Fluoro-3-pyridyl)-pyridazine
- 3-(6-Fluoro-3-pyridyl)-6-hydroxy-pyridazine
- 3-(6-Fluoro-3-pyridyl)-6-ethoxy-pyridazine
Uniqueness
3-(6-Fluoro-3-pyridyl)-6-methoxy-pyridazine is unique due to the presence of both a fluoro-pyridyl group and a methoxy group, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.
Propiedades
Número CAS |
1015481-15-8 |
|---|---|
Fórmula molecular |
C10H8FN3O |
Peso molecular |
205.19 g/mol |
Nombre IUPAC |
3-(6-fluoropyridin-3-yl)-6-methoxypyridazine |
InChI |
InChI=1S/C10H8FN3O/c1-15-10-5-3-8(13-14-10)7-2-4-9(11)12-6-7/h2-6H,1H3 |
Clave InChI |
ATOGCPJGCSWANG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)C2=CN=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



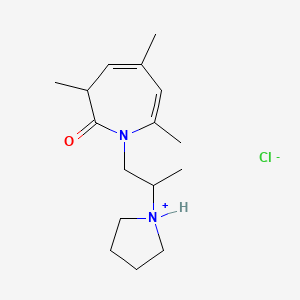
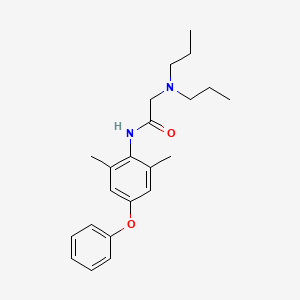
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)


![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)


